(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic benzofuran-derived compound featuring a fused bicyclic core. Its structure includes a benzofuran scaffold substituted at the 2-position with a (Z)-configured 5-methylfuran-2-ylmethylene group and at the 6-position with a cyclopropanecarboxylate ester. The compound’s stereoelectronic properties are influenced by the conjugated dienone system (3-oxo-2,3-dihydrobenzofuran) and the cyclopropane ring, which may enhance metabolic stability compared to linear esters.
Properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-2-5-12(21-10)9-16-17(19)14-7-6-13(8-15(14)23-16)22-18(20)11-3-4-11/h2,5-9,11H,3-4H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKZLBPTIFZBCF-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is an organic compound notable for its complex structure, which features a benzofuran moiety and a cyclopropanecarboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Features
The structural complexity of this compound allows for various interactions with biological systems. Its key features include:
- Benzofuran Core : Known for its presence in many natural products and synthetic compounds with biological activity.
- Furan Ring : Contributes to the compound's reactivity and potential pharmacological properties.
- Cyclopropanecarboxylate Group : Imparts unique chemical characteristics that may enhance biological interactions.
The mechanism of action of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The functional groups present allow for binding to these targets, potentially modulating their activity. The exact pathways are context-dependent but are critical for understanding the compound's therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The presence of the furan ring suggests potential antioxidant activity, which is essential in combating oxidative stress-related diseases.
- Antimicrobial Activity : Similar structures have shown efficacy against various microbial strains, indicating that this compound may also possess antimicrobial properties.
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, making them candidates for drug development.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylfuran | Furan ring | Antioxidant |
| Benzofuran Derivatives | Benzofuran core | Antimicrobial |
| Cyclopropane Derivatives | Cyclopropane ring | Various pharmacological activities |
This table illustrates that the unique combination of benzofuran and cyclopropane functionalities in this compound may synergistically enhance its biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antioxidant Studies : Research demonstrated that derivatives of furan compounds exhibit significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Testing : In vitro studies revealed that benzofuran derivatives possess antimicrobial properties against various bacterial strains, indicating that (Z)-2-(...) may have similar effects.
- Enzyme Interaction Studies : Investigations into enzyme inhibition showed that compounds with similar structural motifs could effectively inhibit key metabolic enzymes, paving the way for further drug development research.
Scientific Research Applications
Structural Characteristics
The compound exhibits a distinctive structure characterized by:
- Benzofuran core : Provides a stable framework for chemical reactivity.
- Cyclopropanecarboxylate group : Contributes to the compound's reactivity and potential interactions with biological systems.
- Furan ring : Imparts additional functional properties, enhancing the compound's versatility.
Chemistry
In the field of chemistry, (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate serves as a model compound for studying complex organic reactions. Its unique structure allows researchers to explore:
- Synthetic methodologies : The compound is utilized in synthesizing other organic molecules through various reactions such as condensation and cyclization.
- Reactivity studies : Understanding how this compound interacts with different reagents can lead to insights into reaction mechanisms and pathways.
Biology
The biological activity of this compound is of significant interest due to its potential therapeutic effects. Research has indicated several areas of focus:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Antioxidant Properties : The furan ring contributes to its potential as an antioxidant, which could help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
Medicine
In medicinal chemistry, this compound is being investigated for its pharmacological potential:
- Targeting Specific Pathways : The compound may modulate specific molecular pathways involved in disease processes, making it a valuable tool for drug development.
- Therapeutic Applications : Researchers are exploring its efficacy in treating diseases such as cancer and neurodegenerative disorders based on its biological activity.
Industry
The industrial applications of this compound are also noteworthy:
- Precursor for Synthesis : It serves as a building block for synthesizing other valuable compounds, particularly in pharmaceuticals and materials science.
- Green Chemistry Approaches : The synthesis of this compound may incorporate environmentally friendly practices, such as using renewable solvents and catalysts to minimize waste.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
Research investigating the antioxidant properties of the compound demonstrated its ability to scavenge free radicals effectively. This property was measured using DPPH assay methods, revealing that the compound could be beneficial in preventing oxidative damage in cellular systems.
Case Study 3: Synthetic Method Development
A novel synthetic route was developed for producing this compound with high yield and purity. This method involved a multi-step reaction sequence optimized for efficiency and scalability in an industrial context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Analysis of Substituent Effects
2-Position Substituent: Target Compound: The 5-methylfuran group introduces moderate electron-donating effects via the furan oxygen and methyl group. This may enhance solubility in polar solvents compared to bulkier aryl substituents. Compound: The 5-bromo-2-methoxybenzylidene group combines electron-withdrawing bromine and electron-donating methoxy, creating a polarized system that could enhance reactivity in electrophilic substitution .
6-Position Substituent: Both the target compound and use a cyclopropanecarboxylate ester, which confers rigidity and metabolic stability due to the strained cyclopropane ring.
Biological Implications :
- The trimethoxy and bromo-methoxy substituents in and are common in antimicrobial and anticancer agents, suggesting possible bioactivity for these analogs. The target compound’s methylfuran group may offer unique interactions with enzymes like cytochrome P450, though further studies are needed .
Data Limitations
Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, emphasizing the need for targeted research to validate hypotheses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?
- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies, as demonstrated in benzofuran-derived natural product syntheses . Key steps include:
- Use of NaH in THF for deprotonation and subsequent alkylation/arylation reactions .
- Optimization of reaction conditions (e.g., temperature, solvent polarity) to control stereoselectivity, particularly for the (Z)-isomer.
- Structural confirmation via , , and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzofuran core (δ 6.5–7.5 ppm for aromatic protons) and cyclopropane carboxylate (δ 1.2–1.8 ppm for cyclopropane protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the benzofuran and cyclopropane moieties .
- X-ray Crystallography : If crystalline, resolve the (Z)-configuration via single-crystal diffraction .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorescence-based or colorimetric substrates (e.g., NADH depletion for oxidoreductases).
- Cellular Viability Assays : Use MTT or resazurin assays in cancer/immortalized cell lines to assess cytotoxicity.
- Molecular Docking : Employ tools like Discovery Studio to predict binding interactions with targets such as histamine or serotonin receptors, given structural similarities to heterocyclic bioactive compounds .
Advanced Research Questions
Q. How can reaction mechanisms for [3,3]-sigmatropic rearrangements in this compound’s synthesis be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Introduce or labels at key positions (e.g., methylene bridge) to track migratory aptitude via NMR .
- Kinetic Studies : Monitor reaction progress under varying temperatures to calculate activation parameters (ΔH, ΔS) using Arrhenius plots.
- DFT Calculations : Compare theoretical transition-state geometries (e.g., B3LYP/6-31G*) with experimental data to confirm mechanistic pathways .
Q. How should researchers address contradictory NMR data for diastereomeric mixtures of this compound?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY or ROESY to distinguish between (Z)- and (E)-isomers by identifying through-space correlations .
- Chiral Chromatography : Separate diastereomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .
Q. What computational strategies are recommended for predicting the compound’s metabolic stability?
- Methodological Answer :
- In Silico Metabolism Prediction : Use software like MetaSite or GLORY to identify probable cytochrome P450 oxidation sites (e.g., furan ring or cyclopropane carboxylate) .
- QSAR Models : Train models on benzofuran derivatives with known ADME profiles to predict logP, solubility, and plasma protein binding.
- Molecular Dynamics Simulations : Simulate interactions with liver microsomes to estimate half-life and metabolic clearance rates .
Q. How can researchers optimize analytical methods for detecting degradation products of this compound under stressed conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions (0.1–1 M HCl/NaOH) .
- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Set MS in positive ion mode with MRM transitions specific to the parent ion (m/z ~450–500) .
- Degradation Pathway Elucidation : Compare fragment ions with proposed structures using Mass Frontier or similar software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
